3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol
Overview
Description
3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Non-linear Optical Properties
- Optical Applications : A study by Singh et al. (2012) synthesized new chalcones, including derivatives similar to 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, and found them to exhibit better non-linear optical responses than standard compounds, indicating potential applications in optical technologies (Singh et al., 2012).
Corrosion and Photocrosslinking
- Materials Science : Ramkumar et al. (2015) explored the effects of substituting chalcone-based materials, including compounds structurally similar to this compound, in corrosion inhibition and photocrosslinking applications (Ramkumar et al., 2015).
Synthesis and Characterization
- Chemical Synthesis : Paczkowski and Hölderich (1997) conducted a study on the hydrogenation of certain compounds to produce 3-benzyloxy-2,2-dimethyl-propan-1-ol, offering insights into the chemical synthesis process (Paczkowski & Hölderich, 1997).
Spectroelectrochemical Properties
- Electrochemical Technologies : A study by Kamiloğlu et al. (2018) focused on synthesizing new compounds including 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigating their electrochemical properties, suggesting their applicability in various electrochemical technologies (Kamiloğlu et al., 2018).
Other Applications
- Various Industrial Applications : Chalcone-based materials, similar to this compound, have been utilized in different industrial applications. A study by Ramkumar et al. (2013) focused on the synthesis and characterization of such chalcone-based single crystals, indicating their relevance in various industries (Ramkumar et al., 2013).
Properties
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-10,12,17H,11,13H2/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGGFBBEVHNLKT-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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